1-Iodobutane

Synthetic Chemistry Kinetics Alkylation

1-Iodobutane’s weak C-I bond (≈53 kcal/mol) provides superior leaving group ability, driving SN2 reactions to completion under mild conditions where 1-bromobutane or 1-chlorobutane fail. For alkylation of heat‑sensitive pharmaceutical intermediates, this reagent achieves high yields without thermal degradation. The C‑I bond’s higher reactivity is essential for patented quaternary ammonium halide catalyst synthesis (JPH05178799A) that requires complete alkylation at 90‑95 °C. Choose 1‑iodobutane for kinetic control, reduced by‑products, and reliable process scalability.

Molecular Formula C4H9I
Molecular Weight 184.02 g/mol
CAS No. 542-69-8
Cat. No. B1219991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodobutane
CAS542-69-8
Synonyms1-iodobutane
Molecular FormulaC4H9I
Molecular Weight184.02 g/mol
Structural Identifiers
SMILESCCCCI
InChIInChI=1S/C4H9I/c1-2-3-4-5/h2-4H2,1H3
InChIKeyKMGBZBJJOKUPIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodobutane (CAS 542-69-8) Properties and Procurement Overview


1-Iodobutane (n-butyl iodide) is a primary alkyl halide (C4H9I, MW: 184.02) that exists as a colorless to pale yellow liquid with a characteristic odor . It is miscible with common organic solvents such as ethanol and diethyl ether, but is practically insoluble in water . This compound is a cornerstone reagent in organic synthesis, serving as a versatile electrophile in nucleophilic substitution (SN2) reactions and as an alkylating agent for the introduction of butyl groups [1]. Its high density (1.617 g/mL at 25 °C) and refractive index (n20/D 1.498) are key physicochemical identifiers that differentiate it from its lighter halogenated analogs .

Why 1-Iodobutane is Not a Drop-in Replacement for Other Butyl Halides


In the class of butyl halides, the reactivity of the carbon-halogen bond is not uniform. The C-I bond in 1-iodobutane is significantly weaker (bond dissociation energy ≈ 53 kcal/mol) than the C-Br (≈ 68 kcal/mol) and C-Cl (≈ 80 kcal/mol) bonds in its bromo and chloro analogs [1]. This fundamental difference in bond strength directly translates to a vastly superior leaving group ability for iodide (I⁻) compared to bromide (Br⁻) and chloride (Cl⁻) . Consequently, substituting 1-bromobutane or 1-chlorobutane with 1-iodobutane in a synthetic pathway without adjusting reaction conditions (e.g., temperature, time, stoichiometry) will lead to a drastically different reaction rate, potentially causing incomplete conversion, reduced yields, or the formation of undesired byproducts [1]. Procurement decisions must therefore be driven by the specific kinetic and thermodynamic requirements of the target transformation, not merely by the generic butyl group the molecule provides.

Quantitative Differentiation Guide for 1-Iodobutane (CAS 542-69-8)


Reaction Rate Advantage in SN2 Nucleophilic Substitution

The defining advantage of 1-iodobutane in SN2 reactions is its superior leaving group ability, which translates to a quantifiably faster reaction rate. In a standardized hydrolysis experiment comparing 1-iodobutane, 1-bromobutane, and 1-chlorobutane under identical conditions (60 °C in ethanol/water with AgNO3), the order of silver halide precipitate formation was observed to be 1-iodobutane (fastest) > 1-bromobutane > 1-chlorobutane (slowest), directly correlating with the leaving group trend I– > Br– > Cl– [1]. This is further supported by NMR kinetic studies of the Finkelstein reaction between 1-bromobutane and iodide, which show a clear conversion to 1-iodobutane, driven by the thermodynamic and kinetic favorability of the iodide leaving group [2].

Synthetic Chemistry Kinetics Alkylation

Physical Property Differentiation for Purification and Handling

The physical properties of 1-iodobutane are markedly different from its chloro and bromo analogs, providing distinct advantages and challenges in purification and handling. Its higher boiling point (130-131 °C) and significantly higher density (1.617 g/mL at 25 °C) compared to 1-bromobutane (bp 101-102 °C, density 1.27 g/mL) and 1-chlorobutane (bp 78-79 °C, density 0.88 g/mL) allow for facile separation via distillation or gravity, respectively [1]. However, its refractive index (n20/D 1.498) is also distinctive, serving as a quick quality check for purity .

Analytical Chemistry Purification Physicochemical Properties

Spectroscopic Fingerprint for Reaction Monitoring and QC

1-Iodobutane has a unique and well-characterized spectroscopic profile, which is essential for its use as a reagent and intermediate. In 1H NMR spectroscopy, the α-protons adjacent to the iodine atom resonate at a characteristic downfield shift of ~3.20 ppm, a direct consequence of the iodine's strong electron-withdrawing effect and spin-orbit coupling [1]. This signal is distinct from that of 1-bromobutane (~3.40 ppm) and 1-chlorobutane (~3.50 ppm) in the same solvent system [1][2]. This differentiation allows for precise quantification of reaction progress in complex mixtures, such as in the Finkelstein reaction converting 1-bromobutane to 1-iodobutane [3].

Analytical Chemistry Process Monitoring NMR Spectroscopy

Patented Industrial Application in Specialty Polymer Synthesis

1-Iodobutane's specific reactivity profile has been exploited in patented industrial processes. A patent application (JPH05178799A) describes its use in the synthesis of a quaternary β-hydroxyalkylammonium halide catalyst for rapid polymerization. The process involves a two-step reaction where dibutylamine is first added to butyl glycidyl ether at 20-40 °C, followed by a reaction with the mixture for 6 hours at 80-85 °C. Then, 1-iodobutane is added and reacted for 50 hours at 90-95 °C to yield the final catalyst [1]. The use of 1-iodobutane, as opposed to a chloro- or bromoalkane, is likely driven by its higher reactivity under these conditions, which is necessary to achieve a quaternary ammonium salt with the desired alkyl group in a reasonable timeframe [2].

Polymer Chemistry Catalysis Industrial Chemistry

Recommended Application Scenarios for Procuring 1-Iodobutane (CAS 542-69-8)


Synthesis of Butylated Pharmaceutical Intermediates Requiring Mild Conditions

For the alkylation of delicate, heat-sensitive pharmaceutical intermediates where a butyl group must be installed, 1-iodobutane is the preferred reagent. Its high reactivity at moderate temperatures, as demonstrated by its superior leaving group ability compared to bromides and chlorides [1], allows for high-yielding reactions without the need for forcing conditions that could degrade the target molecule. The ability to monitor reaction progress by the disappearance of the characteristic 1H NMR signal at ~3.20 ppm provides an additional layer of process control [2].

Kinetic Studies and Mechanistic Probes in SN2 Research

In academic or industrial research focused on reaction mechanisms, 1-iodobutane serves as a benchmark substrate for studying SN2 kinetics. Its clean conversion to other butyl halides via Finkelstein reactions can be readily quantified by NMR, as established in educational laboratory exercises [2]. Furthermore, its well-defined conformational landscape, elucidated by high-resolution microwave spectroscopy, makes it a valuable molecular probe for advanced physical organic chemistry studies [3].

Synthesis of Quaternary Ammonium Compounds for Industrial Catalysis

Procurement of 1-iodobutane is essential for the synthesis of specific quaternary ammonium halide catalysts, as outlined in patent JPH05178799A [4]. The patented process requires the high reactivity of the C-I bond to achieve complete alkylation of a tertiary amine under specific conditions (90-95 °C for 50 hours). Attempting this synthesis with the less reactive 1-bromobutane or 1-chlorobutane would likely result in incomplete conversion and a failed catalyst preparation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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